molecular formula C16H16ClNO4S B4392888 2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide

2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide

Cat. No.: B4392888
M. Wt: 353.8 g/mol
InChI Key: LLADQJPRZVEVRS-UHFFFAOYSA-N
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Description

2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core, substituted with a 2-chloro group, a 1,1-dioxidotetrahydro-3-thienyl group, and a 2-furylmethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the 2-Chloro Group: The 2-chloro group is introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the 1,1-Dioxidotetrahydro-3-thienyl Group: This step involves the reaction of the benzamide intermediate with a thiophene derivative under oxidative conditions to form the 1,1-dioxidotetrahydro-3-thienyl group.

    Addition of the 2-Furylmethyl Group: The final step involves the alkylation of the benzamide intermediate with a 2-furylmethyl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, converting it to an amine.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as ammonia, primary amines, or thiols are used in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-thienylmethyl)benzamide: Similar structure but with a thienylmethyl group instead of a furylmethyl group.

    2-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-pyridylmethyl)benzamide: Similar structure but with a pyridylmethyl group instead of a furylmethyl group.

Uniqueness

The presence of the 2-furylmethyl group in 2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide imparts unique chemical and biological properties, making it distinct from its analogs. This uniqueness can be attributed to the electronic and steric effects of the furylmethyl group, which influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

2-chloro-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4S/c17-15-6-2-1-5-14(15)16(19)18(10-13-4-3-8-22-13)12-7-9-23(20,21)11-12/h1-6,8,12H,7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLADQJPRZVEVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CO2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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